molecular formula C15H11ClO2 B557779 9-Fluorenylmethyl chloroformate CAS No. 28920-43-6

9-Fluorenylmethyl chloroformate

Cat. No.: B557779
CAS No.: 28920-43-6
M. Wt: 258.7 g/mol
InChI Key: IRXSLJNXXZKURP-UHFFFAOYSA-N
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Preparation Methods

9-Fluorenylmethyl chloroformate can be synthesized through several methods. One common method involves the reaction of 9-fluorenylmethanol with phosgene. due to the toxicity of phosgene, alternative methods have been developed. One such method involves the use of triphosgene as a safer alternative. The reaction typically involves adding chloroform, 9-fluorenylmethanol, and triphosgene to a reactor, followed by the addition of 4-dimethylaminopyridine in an ice bath. The reaction is carried out for 2-4 hours, resulting in the formation of this compound .

Chemical Reactions Analysis

9-Fluorenylmethyl chloroformate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used to introduce the Fmoc protecting group to amines, forming Fmoc-protected amino acids. This reaction typically involves the use of bases such as pyridine or triethylamine. The major product of this reaction is the Fmoc-protected amine, which is a key intermediate in peptide synthesis .

Scientific Research Applications

Chemical Synthesis

a. Protection of Amino Acids and Peptides
FMOC-Cl is widely employed as a protecting group for amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it an ideal choice for sequential synthesis processes. This property is crucial in solid-phase peptide synthesis, where the selective protection and deprotection of functional groups are necessary.

b. Synthesis of Amino Acid Esters
The compound is also used in the synthesis of amino acid esters. By reacting FMOC-Cl with amino acids, researchers can produce esters that are valuable intermediates for further synthetic applications .

Analytical Chemistry

a. Pre-column Derivatization
FMOC-Cl serves as a derivatizing agent in analytical methods, particularly for the quantification of secondary amino acids and other compounds. For instance, it has been effectively used in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fumonisins B1 and B2 in feed samples . This method enhances sensitivity and selectivity, allowing for accurate detection even at low concentrations.

b. Immunoaffinity Column Cleanup
In analytical protocols involving immunoaffinity columns, FMOC-Cl has been utilized to improve sample cleanup processes. The derivatization with FMOC-Cl facilitates the quantification of contaminants such as zearalenol and chloramphenicol in food products, ensuring compliance with safety regulations .

Pharmaceutical Applications

a. Drug Development
FMOC-Cl plays a significant role in pharmaceutical research, particularly in the development of new drugs that target various diseases. Its ability to form stable derivatives allows chemists to explore structure-activity relationships more effectively during drug design processes .

b. Synthesis of Bioactive Compounds
The compound has been used as a building block in the synthesis of biologically active molecules. For example, it has been incorporated into synthetic pathways leading to marine metabolites and other pharmacologically relevant compounds .

Case Studies

Study Application Findings
Study on FumonisinsPre-column derivatizationSuccessful quantitation using FMOC-Cl with LC-MS/MS; improved detection limits .
Analysis of ZearalenoneImmunoaffinity column cleanupEnhanced recovery rates and specificity for contaminants in food samples .
Synthesis of PeptidesSolid-phase peptide synthesisEffective use of FMOC-Cl for protecting amino acids; facilitated complex peptide assembly .

Mechanism of Action

The primary mechanism of action of 9-fluorenylmethyl chloroformate involves the formation of a carbamate linkage with amine groups. This reaction is facilitated by the base-labile nature of the Fmoc group, which allows for easy removal under basic conditions. The Fmoc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions .

Comparison with Similar Compounds

9-Fluorenylmethyl chloroformate is unique in its ability to introduce the Fmoc protecting group, which is stable under acidic conditions but can be easily removed under basic conditions. Similar compounds include tert-butyloxycarbonyl (Boc) chloride and benzyloxycarbonyl (Cbz) chloride, which are also used for protecting amine groups. the Fmoc group is preferred in solid-phase peptide synthesis due to its stability and ease of removal .

Biological Activity

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a versatile reagent primarily used in organic synthesis, particularly in peptide synthesis as a coupling agent. Its biological activity, while less frequently discussed, is significant in various biochemical applications, including the derivatization of amino acids and peptides for analytical purposes. This article explores the biological activity of Fmoc-Cl, its applications in peptide synthesis, and relevant case studies that illustrate its utility in research.

Fmoc-Cl is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 272.72 g/mol. It is characterized by a fluorene moiety, which contributes to its chemical stability and reactivity. The compound is typically encountered as a white or off-white powder with a melting point of 60-63 °C.

Applications in Biological Research

Fmoc-Cl is primarily employed in the following biological contexts:

  • Peptide Synthesis : Fmoc-Cl serves as an amine-protecting group during solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the sequential addition of amino acids to form polypeptides.
  • Derivatization of Amino Acids : This compound is utilized to derivatize amino acids and peptides for enhanced detection in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) .

Biological Activity and Mechanism

The biological activity of Fmoc-Cl can be attributed to its role in modifying amino acids and peptides. The derivatization process enhances their fluorescence properties, making them more detectable during analytical procedures. The mechanism involves the formation of stable derivatives that can be analyzed with high sensitivity.

Case Study: Derivatization for Detection

A study demonstrated the use of Fmoc-Cl for the derivatization of various amino acids and neuropeptides on solid adsorbents. The reaction significantly reduced byproduct formation compared to traditional liquid-phase methods, showcasing improved efficiency and specificity . The derivatives formed were subsequently analyzed using HPLC with fluorescence detection, illustrating Fmoc-Cl's effectiveness in enhancing analytical sensitivity.

Toxicological Considerations

While Fmoc-Cl is a powerful reagent, it poses certain hazards. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . Proper safety measures should be employed when handling this compound to mitigate risks associated with its use.

Comparative Analysis of Derivatization Agents

The following table summarizes key properties and applications of Fmoc-Cl compared to other common derivatization agents:

Derivatization AgentChemical StructureApplicationsAdvantages
This compound (Fmoc-Cl)C15H13ClO2Peptide synthesis, amino acid derivatizationHigh sensitivity, reduced byproducts
Dansyl ChlorideC13H12ClNFluorescent labelingStrong fluorescence signal
Phenylisothiocyanate (PITC)C7H6NCSAmino acid analysisFast reaction time, good yield

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Fmoc-Cl in laboratory settings?

Fmoc-Cl is moisture-sensitive and corrosive. Key precautions include:

  • Use personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Work under a fume hood with local exhaust ventilation to avoid inhalation of vapors or dust .
  • Avoid contact with water or humid environments to prevent hydrolysis, which releases hydrogen chloride (HCl) .
  • Store at 0–10°C under inert gas (e.g., nitrogen) in airtight, light-protected containers .

Q. How should Fmoc-Cl spills be managed to minimize hazards?

  • Isolate the area and evacuate non-essential personnel.
  • Collect spilled material using non-reactive tools (e.g., plastic scoops) and transfer to a sealed container for disposal as hazardous waste .
  • Clean contaminated surfaces with ethanol or isopropanol, followed by water. Avoid aqueous solutions to prevent HCl generation .

Q. What are the primary applications of Fmoc-Cl in peptide synthesis?

Fmoc-Cl is widely used to introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on amino acids. Key steps include:

  • Reacting with amino groups under alkaline conditions (pH 8–9) in solvents like 1,4-dioxane or dichloromethane .
  • Quenching excess reagent with sodium carbonate or glycine to terminate reactions .
  • Deprotection using piperidine or DBU in DMF for solid-phase peptide synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing Fmoc-protected amino acid active esters?

  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. For polar substrates, DMF enhances solubility .
  • Temperature control : Reactions at 0–5°C reduce side reactions (e.g., racemization), while room temperature accelerates kinetics .
  • Stoichiometry : A 1.2–1.5 molar excess of Fmoc-Cl ensures complete derivatization of amino groups .
  • Monitoring : Track reaction progress via TLC (Rf shift) or HPLC (disappearance of starting material) .

Q. What strategies mitigate interference in HPLC analysis of Fmoc-derivatized amino acids?

  • Column choice : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for baseline separation .
  • Derivatization pH : Maintain pH 8–9 during labeling to ensure complete reaction while avoiding hydrolysis .
  • Post-derivatization cleanup : Extract unreacted Fmoc-Cl with hexane or ethyl acetate to reduce background noise .
  • Detection : UV at 265 nm or fluorescence (ex: 265 nm, em: 315 nm) enhances sensitivity for trace analytes .

Q. Why do batch and flow reactor syntheses of Fmoc-Cl yield divergent results, and how can this be resolved?

  • Batch reactors : Traditional methods (e.g., stirring 9-fluorenylmethanol with triphosgene in toluene) yield 25–30% due to poor mixing and phosgene loss .
  • Flow reactors : Continuous systems improve mass transfer and temperature control, achieving >75% yield via precise reagent residence time (e.g., 30 min at 20°C) .
  • Key parameters : Optimize triphosgene:alcohol ratio (1:1.05), residence time, and inert gas purging to stabilize intermediates .

Q. How can conflicting data on Fmoc-Cl stability in analytical methods be reconciled?

Discrepancies arise from:

  • Storage conditions : Degradation accelerates above 10°C or under humidity. Use freshly prepared solutions in anhydrous acetonitrile .
  • Matrix effects : Biological samples (e.g., collagen hydrolysates) may contain amines that compete with derivatization. Pre-purify samples via SPE or centrifugal filtration .
  • Validation : Perform spike-and-recovery tests (85–115% recovery acceptable) and inter-laboratory comparisons to standardize protocols .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSLJNXXZKURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183116
Record name 1-(9-Fluorenyl)methyl chloroformate
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Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28920-43-6
Record name 9-Fluorenylmethyl chloroformate
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Record name 1-(9-Fluorenyl)methyl chloroformate
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Record name 1-(9-Fluorenyl)methyl chloroformate
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Record name 9H-fluoren-9-ylmethyl chloroformate
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Record name 1-(9-FLUORENYL)METHYL CHLOROFORMATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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